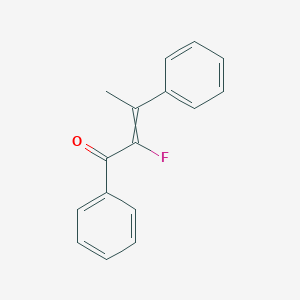
2-Fluoro-1,3-diphenylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H13FO and a molecular weight of 240.272 g/mol This compound is characterized by the presence of a fluorine atom attached to a butenone structure, which is further substituted with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3-diphenylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound .
化学反応の分析
Types of Reactions
2-Fluoro-1,3-diphenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone structure to the corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
2-Fluoro-1,3-diphenylbut-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The enone structure is known to interact with nucleophiles, leading to the formation of adducts and other reaction products .
類似化合物との比較
Similar Compounds
- 2-Fluoro-1,3-diphenylprop-2-en-1-one
- 2-Fluoro-1,3-diphenylbut-2-en-1-ol
- 2-Fluoro-1,3-diphenylbut-2-en-1-amine
Uniqueness
2-Fluoro-1,3-diphenylbut-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
199872-85-0 |
|---|---|
分子式 |
C16H13FO |
分子量 |
240.27 g/mol |
IUPAC名 |
2-fluoro-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H13FO/c1-12(13-8-4-2-5-9-13)15(17)16(18)14-10-6-3-7-11-14/h2-11H,1H3 |
InChIキー |
ARGBIKSZXFQHFV-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


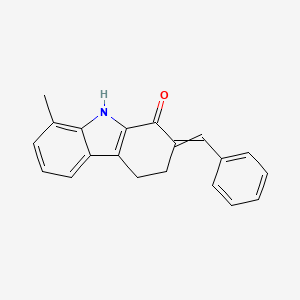
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
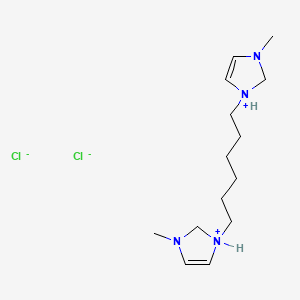
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
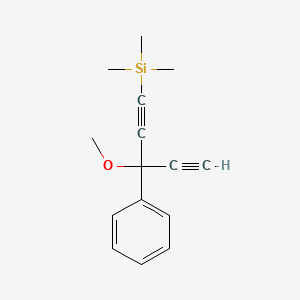

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
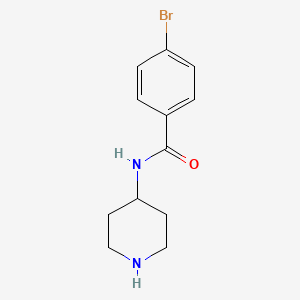
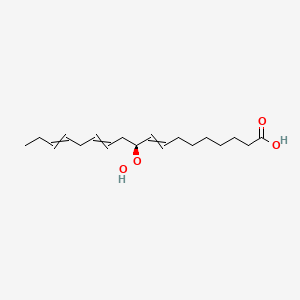
![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
